1-Elaidoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-elaidoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:1 in which the acyl group is at position 1 is elaidoyl [(9E)-octadec-9-enoyl] and the hydoxy group at position 2 is unsubstituted. It has a role as an epitope.
Scientific Research Applications
Interactions with Ozone at Air-Water Interface
Research by Lai, Yang, and Finlayson‐Pitts (1994) explored the interactions of various phosphocholines, including 1-Elaidoyl-sn-glycero-3-phosphocholine, with ozone at the air-water interface. They discovered that changes in surface pressure-area isotherms after ozone exposure can be sensitive indicators of reactions. This research suggests potential applications in studying atmospheric chemical processes and the environmental impact of phosphocholines (Lai, Yang, & Finlayson‐Pitts, 1994).
High-Performance Liquid Chromatography Analysis
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing phosphatidylcholine hydrolysis products, including this compound. This method can control the acyl migration process of LPC regioisomers, suggesting applications in analytical chemistry and lipid research (Kiełbowicz et al., 2012).
Lipid Membrane Interactions
Studies by Corvis et al. (2006) showed that this compound interacts with lipid membranes, impacting film properties and enzymatic activities. This research is crucial for understanding membrane biology and developing pharmaceuticals that target membrane interactions (Corvis et al., 2006).
Polymerized Liposome Formation
Research by Sadownik, Stefely, and Regen (1986) involved the synthesis of lipids similar to this compound for constructing highly stable polymerized liposomes. This study offers insights into creating more stable and efficient drug delivery systems (Sadownik, Stefely, & Regen, 1986).
Infrared Spectroscopy in Lamellar Phases
Dluhy, Chowdhry, and Cameron (1985) utilized Fourier transform infrared spectroscopy to investigate the lamellar phases of phosphocholines, including this compound. This research aids in understanding lipid structure and phase behavior, which is important in cell membrane studies (Dluhy, Chowdhry, & Cameron, 1985).
Optical Imaging Ellipsometry of Phospholipid Membranes
Howland, Szmodis, Sanii, and Parikh (2007) demonstrated the use of optical imaging ellipsometry for characterizing phospholipid membranes, including those with this compound. This technique is significant for studying the structural and functional properties of lipid bilayers (Howland et al., 2007).
Enzymatic Synthesis of Hypotensive Lipids
Wykle, Malone, and Snyder (1980) investigated the enzymatic synthesis of this compound and its role in producing hypotensive and platelet-aggregating lipids. This research is important for understanding the biochemical pathways and potential therapeutic applications of these lipids (Wykle, Malone, & Snyder, 1980).
Properties
Molecular Formula |
C26H52NO7P |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12+/t25-/m1/s1 |
InChI Key |
YAMUFBLWGFFICM-ZOGNMOHXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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